molecular formula C9H12O B14400216 1-(1-Methylcyclopentyl)prop-2-yn-1-one CAS No. 89521-49-3

1-(1-Methylcyclopentyl)prop-2-yn-1-one

Cat. No.: B14400216
CAS No.: 89521-49-3
M. Wt: 136.19 g/mol
InChI Key: WOAMYUUHWFYUJS-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopentyl)prop-2-yn-1-one is an organic compound with the molecular formula C9H12O It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methylcyclopentyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be used to enhance the reaction rate and yield. The final product is often obtained through a series of distillation and purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclopentyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Methylcyclopentyl)prop-2-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopentyl)prop-2-yn-1-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methylcyclopentyl)prop-2-yn-1-one is unique due to the presence of both a cyclopentyl ring and a propynone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

89521-49-3

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-(1-methylcyclopentyl)prop-2-yn-1-one

InChI

InChI=1S/C9H12O/c1-3-8(10)9(2)6-4-5-7-9/h1H,4-7H2,2H3

InChI Key

WOAMYUUHWFYUJS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C(=O)C#C

Origin of Product

United States

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